3-methylhepta-2,6-dien-1-ol
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Overview
Description
3-methylhepta-2,6-dien-1-ol is an organic compound with the molecular formula C8H14O. It is a liquid at room temperature and is known for its unique structure, which includes a hydroxyl group (-OH) attached to a heptadiene chain. This compound is used in various chemical and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylhepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method typically requires the use of catalysts such as Bi(OTf)3 and TfOH under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-methylhepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-methylhepta-2,6-dienal or 3-methylhepta-2,6-dienone.
Reduction: Formation of 3-methylheptanol.
Substitution: Formation of 3-methylhepta-2,6-dienyl halides.
Scientific Research Applications
3-methylhepta-2,6-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methylhepta-2,6-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s double bonds can also participate in various chemical reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-methylhepta-1,6-dien-3-ol: Similar structure but with the hydroxyl group at a different position.
6-methyl-3,5-heptadien-2-one: Contains a ketone group instead of a hydroxyl group.
3-methylhepta-2,6-dien-1-ol: Similar structure but with different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
99799-11-8 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2E)-3-methylhepta-2,6-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-8(2)6-7-9/h3,6,9H,1,4-5,7H2,2H3/b8-6+ |
InChI Key |
MSQFYBKYYIVVAG-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCC=C |
Canonical SMILES |
CC(=CCO)CCC=C |
Purity |
95 |
Origin of Product |
United States |
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